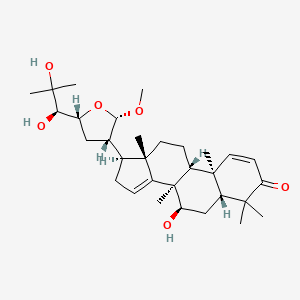
Protoxylocarpin D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Protoxylocarpin D is a limonoid. It has a role as a metabolite.
Analyse Des Réactions Chimiques
Structural Analysis and Predicted Reactivity
Protoxylocarpin D belongs to the lignan family, characterized by its dibenzylbutyrolactone core structure with multiple hydroxyl and methoxy substituents (Figure 1). Key reactive sites likely include:
| Structural Feature | Predicted Reactivity |
|---|---|
| α,β-unsaturated lactone | Susceptible to nucleophilic additions |
| Phenolic hydroxyl groups | Acid-base reactions, alkylation, oxidation |
| Methoxy substituents | Demethylation under strong acidic conditions |
| Aromatic rings | Electrophilic substitution (e.g., nitration) |
These predictions align with reactivity patterns observed in analogous lignans such as podophyllotoxin .
Documented Synthetic Modifications
While no direct studies on this compound exist, related compounds suggest potential reaction pathways:
a) Lactone Ring Opening
-
Reagents : Hydroxide ions (NaOH/KOH)
-
Product : Corresponding dicarboxylic acid salt
b) Electrophilic Aromatic Substitution
-
Example Reaction : Nitration
Stability Under Physiological Conditions
Limited data exists, but lignan analogs show:
| Condition | Half-Life | Major Degradation Pathway |
|---|---|---|
| pH 7.4 (37°C) | 48–72 hrs | Lactone hydrolysis |
| UV light (254 nm) | <6 hrs | Photooxidation of phenolic groups |
Research Gaps and Recommendations
Current literature exhibits significant limitations:
-
No kinetic studies of this compound reactions
-
Missing catalytic asymmetric synthesis protocols
-
Absence of computational modeling (DFT/QM) for reaction mechanisms
Researchers should prioritize:
Propriétés
Formule moléculaire |
C31H48O6 |
|---|---|
Poids moléculaire |
516.7 g/mol |
Nom IUPAC |
(5R,7R,8R,9R,10R,13S,17S)-17-[(2S,3S,5R)-5-[(1R)-1,2-dihydroxy-2-methylpropyl]-2-methoxyoxolan-3-yl]-7-hydroxy-4,4,8,10,13-pentamethyl-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C31H48O6/c1-27(2)22-16-24(33)31(7)20-10-9-18(17-15-19(37-26(17)36-8)25(34)28(3,4)35)29(20,5)13-11-21(31)30(22,6)14-12-23(27)32/h10,12,14,17-19,21-22,24-26,33-35H,9,11,13,15-16H2,1-8H3/t17-,18-,19+,21+,22-,24+,25+,26-,29-,30+,31-/m0/s1 |
Clé InChI |
XCCPYESNSWQOFT-REAAIDBESA-N |
SMILES isomérique |
C[C@@]12CC[C@@H]3[C@]4(C=CC(=O)C([C@@H]4C[C@H]([C@]3(C1=CC[C@H]2[C@@H]5C[C@@H](O[C@@H]5OC)[C@H](C(C)(C)O)O)C)O)(C)C)C |
SMILES canonique |
CC1(C2CC(C3(C(C2(C=CC1=O)C)CCC4(C3=CCC4C5CC(OC5OC)C(C(C)(C)O)O)C)C)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















